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molecular formula C8H11N B8731341 2-Methylbuta-1,3-diene;prop-2-enenitrile CAS No. 25014-11-3

2-Methylbuta-1,3-diene;prop-2-enenitrile

Cat. No. B8731341
M. Wt: 121.18 g/mol
InChI Key: CFEMBVVZPUEPPP-UHFFFAOYSA-N
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Patent
US09243100B2

Procedure details

Then, were added thereto 68.2 parts of isoprene and 1.79 parts of 2-chloropropionitrile as an organic halide and stirred under heating at 80° C. to conduct a polymerization reaction. After 137 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 84% and the conversion rate of acrylonitrile was 79%. The analysis results of the random (isoprene/acrylonitrile) polymer obtained are shown in Table 3. The polymer was confirmed to have a chlorine atom at the terminal of the polymer chain.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].Cl[CH:7]([CH3:10])[C:8]#[N:9]>>[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5].[C:8](#[N:9])[CH:7]=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#N)C
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, were added
CUSTOM
Type
CUSTOM
Details
a polymerization reaction

Outcomes

Product
Details
Reaction Time
137 h
Name
Type
product
Smiles
C=CC(C)=C.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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